molecular formula C4H5IN4 B183915 2-Hydrazino-5-iodopyrimidine CAS No. 63558-64-5

2-Hydrazino-5-iodopyrimidine

Cat. No. B183915
CAS RN: 63558-64-5
M. Wt: 236.01 g/mol
InChI Key: XEJKRMCQZDXCQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinopyridines, which includes 2-Hydrazino-5-iodopyrimidine, has been actively investigated as precursors in the synthesis of products having biological activity . The most effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-5-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecular weight of this compound is 236.01 g/mol.


Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of 3-aminopyridine . This suggests that 2-Hydrazino-5-iodopyrimidine might undergo similar reactions.

Scientific Research Applications

  • Pharmacological Evaluation : A study by Bruno et al. (2007) found that 2-hydrazino derivatives exhibit significant analgesic activity and strong inhibition of AA-induced platelet aggregation, likely due to cyclooxygenases inhibition. These derivatives showed an aspirin-like profile without causing gastric damage in rats after acute oral administration (Bruno et al., 2007).

  • Antimicrobial Activity : The antimicrobial properties of 2-hydrazino-5-iodopyrimidine derivatives were explored by Sirakanyan et al. (2013). They synthesized new hydrazino derivatives of cyclopenta[c]pyridine and pyrano[3,4-c]pyridine from 3-oxo-4-cyano fused pyridine derivatives, which showed potential antimicrobial effects (Sirakanyan et al., 2013).

  • Synthesis of Polynuclear Heterocycles : Abdel-fattah et al. (2000) investigated the synthesis and reactions of polynuclear heterocycles with new ring systems using 2-hydrazino derivatives. They explored various reactions and condensations, leading to the formation of novel compounds (Abdel-fattah et al., 2000).

  • Anticancer and Antimicrobial Agents : A study by Mohamed et al. (2017) explored the synthesis of 6-aryl-5-cyano thiouracil derivatives, including hydrazino derivatives, which showed promising antimicrobial activities and potent growth inhibitory effects against specific cell lines (Mohamed et al., 2017).

  • Preparation of New Pyrimidine Derivatives : Research by Deshmukh et al. (2012) involved the synthesis of new 2-substituted quinazoline derivatives from hydrazino derivatives, leading to a range of novel compounds with potential applications (Deshmukh et al., 2012).

  • Foldamers Research : Hill et al. (2001) included 2-hydrazino-5-iodopyrimidine derivatives in their comprehensive study on foldamers, a type of molecule important in biopolymer research (Hill et al., 2001).

  • Heterocyclic Synthesis : Ermolat'ev and Van der Eycken (2008) developed a divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, including 2-hydrazino-5-iodopyrimidine, demonstrating its utility in heterocyclic chemistry (Ermolat'ev & Van der Eycken, 2008).

Future Directions

Pyrazolo[1,5-a]pyrimidines, which include 2-Hydrazino-5-iodopyrimidine, have been the focus of recent research due to their significant photophysical properties and wide range of pharmacological activities . Future research may focus on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

(5-iodopyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKRMCQZDXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474783
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5-iodopyrimidine

CAS RN

63558-64-5
Record name 2-hydrazino-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
… The resulting solid was filtered off and recrystallised from toluene to give 2-hydrazino-5-iodopyrimidine (10) (95y0), mp 196-197" (Found: C, 20.15; H, 2.0; N, 23.7. C,H,IN, requires C, …
Number of citations: 19 pubs.rsc.org
DJ Buckland - 1978 - search.proquest.com
… The precipitate formed was isolated and was recrystallised from toluene to^give 2-hydrazino--5-iodopyrimidine. Yield … A mixture of 2-hydrazino-5-iodopyrimidine (0.01 mol) and silver …
Number of citations: 4 search.proquest.com

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